molecular formula C8H9FO2S B1442133 2-Fluoro-6-(methylsulfonyl)toluene CAS No. 828270-59-3

2-Fluoro-6-(methylsulfonyl)toluene

Cat. No. B1442133
M. Wt: 188.22 g/mol
InChI Key: NLIAYVPQLLIZHN-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylsulfonyl)toluene, also known as 1-fluoro-2-methyl-3-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H9FO2S . It has a molecular weight of 188.22 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-6-(methylsulfonyl)toluene is 1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and a methylsulfonyl group attached to it.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Fluoro-6-(methylsulfonyl)toluene serves as a precursor or intermediate in various chemical syntheses and reactions. For instance, it has been utilized in the synthesis of acyl fluorides, fluoroformates, and fluorophosgene through reactions with chloroformates, acyl chlorides, and methanesulfonyl chloride, showcasing its versatility in producing fluorinated analogues under mild conditions and offering relatively high yields (Švec et al., 2008). Furthermore, it has been employed in the efficient electrochemical degradation of poly- and perfluoroalkyl substances (PFASs) in industrial wastewater treatment, highlighting its potential in environmental remediation efforts (Gómez-Ruiz et al., 2017).

Environmental Applications

The compound has been studied for its role in the treatability and degradation of fluorotelomer sulfonic acid in environmental applications. Research indicates that compounds like 2-Fluoro-6-(methylsulfonyl)toluene can be effectively treated and degraded using advanced oxidation and reduction technologies, which is crucial for mitigating the environmental impact of persistent organic pollutants (Bao et al., 2020). This demonstrates its importance in developing strategies for the removal of harmful substances from the environment, particularly in the context of groundwater remediation and pollution control (Park et al., 2016).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the solubility properties of related fluorinated compounds in various organic solvents have been explored, providing insights into their potential applications in the development of new materials and polymers. Such studies contribute to a better understanding of the interactions and compatibility of these compounds with different solvents, which is critical for their application in coatings, resins, and other polymer-based technologies (Qian et al., 2014).

Safety And Hazards

The safety information for 2-Fluoro-6-(methylsulfonyl)toluene indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-2-methyl-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIAYVPQLLIZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697090
Record name 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(methylsulfonyl)toluene

CAS RN

828270-59-3
Record name 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828270-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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